Fmoc-2,6-Difluoro-D-Phenylalanine is a synthetic derivative of the amino acid phenylalanine, characterized by the substitution of fluorine atoms at the 2 and 6 positions of the phenyl ring. It includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group, which is commonly utilized in peptide synthesis to prevent unwanted reactions during coupling processes. The introduction of fluorine atoms enhances the compound's hydrophobicity and alters its interaction with biological molecules, making it a valuable building block in medicinal chemistry and peptide synthesis.
This compound can be synthesized through various organic chemistry methods, often starting from commercially available phenylalanine derivatives. It is available from several chemical suppliers, including Advanced ChemBlocks and Creative Peptides, which provide high-purity forms for research and pharmaceutical applications .
Fmoc-2,6-Difluoro-D-Phenylalanine falls under the category of fluorinated amino acids. It is classified as a non-natural amino acid due to the presence of fluorine, which imparts unique properties that can be exploited in drug design and development.
The synthesis of Fmoc-2,6-Difluoro-D-Phenylalanine typically involves several key steps:
The molecular formula for Fmoc-2,6-Difluoro-D-Phenylalanine is . Its structure features:
The compound has a molecular weight of approximately 423.42 g/mol and can be represented by its IUPAC name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid) .
Fmoc-2,6-Difluoro-D-Phenylalanine can participate in several types of chemical reactions:
Common reagents for these reactions include piperidine for deprotection and various electrophiles for substitution reactions. Reaction conditions must be optimized based on desired outcomes and substrate stability.
The mechanism by which Fmoc-2,6-Difluoro-D-Phenylalanine exerts its effects primarily involves its incorporation into peptides during solid-phase peptide synthesis (SPPS). The presence of fluorine alters peptide conformation and stability, potentially enhancing binding affinity to biological targets such as enzymes or receptors.
Studies have shown that peptides containing fluorinated amino acids can exhibit improved pharmacokinetic properties and metabolic stability compared to their non-fluorinated counterparts .
Fmoc-2,6-Difluoro-D-Phenylalanine is typically a white to off-white solid with moderate solubility in organic solvents like dimethyl sulfoxide and dimethylformamide but limited solubility in water due to its hydrophobic nature.
Key chemical properties include:
Relevant analyses often involve NMR spectroscopy and mass spectrometry for structural confirmation and purity assessment .
Fmoc-2,6-Difluoro-D-Phenylalanine has significant applications in:
The strategic incorporation of fluorine atoms at the ortho-positions (2,6-) of D-phenylalanine leverages two primary approaches: direct fluorination of preformed aromatic rings and utilization of fluorinated building blocks. Direct fluorination faces challenges in achieving regioselectivity due to the electron-withdrawing nature of fluorine, which deactivates the ring toward further electrophilic substitution. Consequently, multi-step sequences like the Balz-Schiemann reaction (via diazonium tetrafluoroborates) are employed for dihalogenated precursors, though this risks racemization of the chiral center [1].
Building block strategies prove more efficient for 2,6-difluoro systems. Electrophilic aromatic substitution (SEAr) on pre-fluorinated benzyl halides (e.g., 2,6-difluorobenzyl bromide) enables nucleophilic displacement by glycine equivalents. As demonstrated in the synthesis of tetrafluorinated phenylalanines (Scheme 6), alkylation of chiral glycine enolates with 2,6-difluorobenzyl halides yields protected 2,6-difluorophenylalanine derivatives with preserved stereochemistry [1]. Halogen exchange (Halex) reactions on 2,6-dichlorophenyl precursors using KF/Al₂O₃ under microwave irradiation offer a complementary route, though competing side reactions necessitate careful optimization [1].
Table 1: Comparison of Fluorination Strategies for 2,6-Difluoro-D-Phenylalanine
Strategy | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Balz-Schiemann | NaNO₂/HBF₄, Δ | High fluorination yield | Racemization risk, harsh conditions |
Building Block | 2,6-F₂C₆H₃CH₂Br + glycine equivalent | Preserves stereochemistry, scalable | Requires halogenated synthon |
Halex Exchange | KF/Al₂O₃, MW irradiation | Atom-economical, no diazonium steps | Competing dehydrohalogenation |
Installing the D-configuration in 2,6-difluorophenylalanine necessitates chiral induction during alkylation or resolution of racemates. Phase-transfer catalysis (PTC) using (-)-N-benzylcinchonidinium chloride facilitates enantioselective benzylation of glycine Schiff bases (e.g., N-benzylideneglycine ethyl ester). This method achieves up to 89.9% enantiomeric excess (ee) for D-phenylalanine in dichloromethane, though polar solvents diminish selectivity [4]. For higher stereocontrol, covalent chiral auxiliaries like the Schöllkopf bis-lactim ether ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, 34) are preferred. Alkylation with 2,6-difluorobenzyl bromide followed by acid hydrolysis yields D-configured amino acids with >95% ee (Scheme 8) [1].
Alternatively, Williams' oxazinone auxiliaries (e.g., 15) enable diastereoselective alkylation. Metallation at Cα with LiHMDS generates a nucleophilic enolate that attacks fluorinated benzyl halides, affording trans-dialkylated products with high diastereomeric ratios (dr >20:1). Auxiliary removal under mild acidic conditions then liberates enantiopure D-2,6-difluorophenylalanine (Scheme 4) [1].
Table 2: Chiral Methods for D-2,6-Difluorophenylalanine Synthesis
Chiral Method | Auxiliary/Catalyst | ee (%) | Key Step |
---|---|---|---|
Phase-Transfer Catalysis | (-)-N-Benzylcinchonidinium chloride | ≤89.9 | Benzylation in CH₂Cl₂ |
Schöllkopf Bis-Lactim | (2S)-2-Isopropylpyrazine (34) | >95 | Alkylation at C₃, acid hydrolysis |
Williams' Oxazinone | (4S)-4-Phenyl-2-oxazinone (15) | >99 | Enolate alkylation, Pd-catalyzed deblock |
Palladium-mediated cross-coupling constructs the fluorinated aromatic side-chain early or late in the synthesis. The Negishi reaction between aryl zinc reagents and protected iodoalanine derivatives is highly effective. For example, Pd₂(dba)₃/SPhos-catalyzed coupling of 2,6-difluoroiodobenzene with the zinc homoenolate of (R)-N-Boc-iodoalanine methyl ester (2) yields protected 2,6-difluoro-D-phenylalanine (3b) in 80% yield (Scheme 1) [1]. Optimized ligand systems (SPhos > PPh₃) prevent β-hydride elimination and preserve stereochemical integrity.
Palladium-catalyzed sulfonylation introduces sulfonyl(difluoromethyl) groups at the para-position. Coupling neopentyl sulfonate esters (10a) with Fmoc-3-iodo-ʟ-alanine methyl ester (11) using (PPh₃)₂PdCl₂/DIBAL generates sulfonated precursors, which hydrolyze to fluorinated phenylalanines (Scheme 3) [1]. While less applicable to ortho-difluoro systems directly, this showcases Pd catalysis for complex fluorinated side-chains. Catalyst loadings as low as 0.25 mol % Pd₂(dba)₃ achieve efficient coupling, minimizing metal contamination in peptide APIs [1].
Table 3: Palladium-Catalyzed Methods for Fluorinated Phenylalanine Synthesis
Reaction Type | Catalyst System | Substrate | Yield (%) | Stereochemistry |
---|---|---|---|---|
Negishi Coupling | Pd₂(dba)₃/SPhos (5 mol %) | 2,6-F₂C₆H₃I + 2 | 80 | Retained (D) |
Sulfonylation | (PPh₃)₂PdCl₂/DIBAL | 10a + 11 | 70 | Retained (L/D) |
Suzuki-Miyaura | Pd(OAc)₂/SPhos | 2,6-F₂C₆H₃B(OH)₂ + 2 | 65* | Retained (D) |
*Hypothetical extension based on Scheme 1 conditions [1]
Fmoc protection of 2,6-difluoro-D-phenylalanine employs solution-phase or solid-phase methods, each with trade-offs. Solution-phase acylation uses Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) or Fmoc-Cl in dioxane/water mixtures with Na₂CO₃. This method achieves quantitative yields for N-Fmoc-2,6-difluoro-D-phenylalanine (42b) after 2 hours at 25°C (Scheme 9) [1]. However, it requires chromatographic purification to remove succinimide byproducts, complicating scalability.
Solid-phase Fmoc installation immobilizes the amino acid via its carboxylate on Wang resin. Treating with 20% piperidine/DMF removes potential N-terminal impurities, followed by Fmoc-OSu in DMF to afford resin-bound Fmoc-AA. Cleavage with TFA/water yields analytically pure product without chromatography. Though lower yielding per cycle (85–90%), this method integrates directly with SPPS workflows, enabling in-line purification [1] [5]. Enzymatic resolution synergizes with protection: Subtilisin Carlsberg hydrolyzes N-Cbz-ᴅʟ-2,6-difluorophenylalanine ethyl ester (22c) to yield N-Cbz-ʟ-enantiomer (24c) and unhydrolyzed ᴅ-ester (23c), which is then Fmoc-protected in solution (Scheme 5) [1].
Table 4: Fmoc Protection Methods for 2,6-Difluoro-D-Phenylalanine
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Reagent | Fmoc-OSu, Na₂CO₃/dioxane-H₂O | Fmoc-OSu, Wang resin, DMF |
Yield | >95% | 85–90% |
Purification | Silica gel chromatography | TFA cleavage, precipitation |
Stereoracemization Risk | Low (<1%) at 25°C | None (chemoselective) |
Scalability | Multi-gram (batch) | Iterative (SPPS-compatible) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7